REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH:9][CH2:10][C:11](O)=[O:12])=[C:4]([N+:14]([O-])=O)[CH:3]=1.O.O.[Sn](Cl)Cl>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([NH:9][CH2:10][C:11](=[O:12])[NH:14]2)=[CH:6][C:7]=1[F:8] |f:1.2.3|
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Name
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|
Quantity
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0.175 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1F)NCC(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
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0.475 g
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Type
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reactant
|
Smiles
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O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
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3.5 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
|
the solvent was removed under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with water (10 mL)
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Type
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EXTRACTION
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Details
|
The resulting white suspension was extracted with ethyl acetate (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The ethyl acetate was dried over anhydrous Na2SO4
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Type
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CUSTOM
|
Details
|
removed under vacuum
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Name
|
|
Type
|
product
|
Smiles
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ClC1=C(C=C2NCC(NC2=C1)=O)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |